molecular formula C8H8O3 B019472 2-Hydroxyphenylacetic acid CAS No. 614-75-5

2-Hydroxyphenylacetic acid

Cat. No.: B019472
CAS No.: 614-75-5
M. Wt: 152.15 g/mol
InChI Key: CCVYRRGZDBSHFU-UHFFFAOYSA-N
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Description

2-Hydroxyphenylacetic acid is an organic compound with the molecular formula C8H8O3. It is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group. This compound is known for its role as a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyphenylacetic acid can be synthesized through various methods. One common method involves the treatment of (2-chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in an organic solvent in the presence of a catalyst like copper salts. The reaction is carried out at temperatures above 130°C .

Industrial Production Methods: Industrial production of this compound can also be achieved through fermentation. This method involves the use of microorganisms such as Aspergillus niger and Pseudomonas fluorescens, which metabolize phenylacetic acid to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenylacetic acids.

Scientific Research Applications

2-Hydroxyphenylacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Hydroxyphenylacetic acid can be compared with other similar compounds such as:

    3-Hydroxyphenylacetic acid: Similar in structure but with the hydroxyl group at the 3-position.

    4-Hydroxyphenylacetic acid: Similar in structure but with the hydroxyl group at the 4-position.

    Phenylacetic acid: Lacks the hydroxyl group and has different chemical properties.

Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which influences its reactivity and role in metabolic pathways. This positional difference can significantly affect its chemical behavior and biological activity .

Properties

IUPAC Name

2-(2-hydroxyphenyl)acetic acid
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InChI

InChI=1S/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CCVYRRGZDBSHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID1060633
Record name 2-Hydroxyphenylacetic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS], Solid
Record name 2-Hydroxyphenylacetic acid
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Record name ortho-Hydroxyphenylacetic acid
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Solubility

44 mg/mL
Record name ortho-Hydroxyphenylacetic acid
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Vapor Pressure

0.0000555 [mmHg]
Record name 2-Hydroxyphenylacetic acid
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CAS No.

614-75-5
Record name (2-Hydroxyphenyl)acetic acid
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Record name 2-Hydroxyphenylacetic acid
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Record name Benzeneacetic acid, 2-hydroxy-
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Record name 2-Hydroxyphenylacetic acid
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Record name o-hydroxyphenylacetic acid
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Record name 2-HYDROXYPHENYLACETIC ACID
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Melting Point

145 - 147 °C
Record name ortho-Hydroxyphenylacetic acid
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

`Isopar M` (500 ml), (2-chlorophenyl)acetic acid (51.3 g, 0.3M), copper II sulphate hexahydrate (2.88 g, 10 mM) and sodium hydroxide pellets (84 g, 2.1M) were changed to a 1.5 litre hastalloy vessel equipped with a stirrer and condenser. The temperature of the vessel was increased from ambient using an oil bath, while stirring the reaction mixture. The oil bath was maintained at between 210° C. and 220° C. for 6 hours and then heating was ceased and the vessel was allowed to cool to ambient temperature. Water (500 ml) was added (exothern) and the reaction mixture was stirred for a further 30 minutes. After filtering off some insoluble material (about 600 mg) the phases were separated and the upper organic phase set aside (480-490 ml). The aqueous phase was acidified to pH1 (by test paper) by adding 36% hydrochloric acid (125-155 ml, exothern), and then extracted with isopropyl acetate (2×250 ml). The combined isopropyl acetate extracts were evaporated at 60° C. and about 20 mm Hg on a rotary evaporator to give (2-hydroxyphenyl)acetic acid as brown solid (44-45 g, purity by gas chromatography 94-99%, yield 93-96%).
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51.3 g
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Synthesis routes and methods IV

Procedure details

The process of the invention is conveniently carried out by suspending an alkali metal hydroxide in an organic solvent and adding (2-chlorophenyl)acetic acid and a catalyst to this suspension. The reaction mixture is heated to a temperature above 130° C. The reaction can be followed by a chromatographic technique for (example gas/liquid chromatography or high pressure liquid chromatography (using reverse phase medium)) to follow its progress. When the reaction is complete the mixture is cooled and water is added to it. After washing the aqueous phase with a suitable solvent (for example, hexane) it is acidified and extracted with a suitable solvent (for example, ethyl acetate). The extracts are combined, dried and evaporated to leave crude (2-hydroxyphenyl)acetic acid which may be purified.
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alkali metal hydroxide
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Synthesis routes and methods V

Procedure details

(2-Chlorophenyl)acetic acid (3.4 g, 0.02M), crushed sodium hydroxide pellets (4.8 g, 0.12M) and `SOLVESSO` 200 (30 g) were stirred for 0.5 hours. Cupric sulphate pentahydrate (0.2 g, 0.0008M) was added and the mixture heated at 190°-196° C. for about 4 hours. The reaction mass was cooled to 20° C. and treated with water (50 g), transferred to a separator with a further amount of water (50 g) and filtered. The separated aqueous filtrates were acidified to about pH4 using 36% hydrochloric acid and the product was extracted into ethyl acetate (180 g). (2-Hydroxyphenyl)acetic acid (2.62 g) was isolated as a solid by distillation of the ethyl acetate.
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0.2 g
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50 g
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50 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyphenylacetic acid
Reactant of Route 2
2-Hydroxyphenylacetic acid
Reactant of Route 3
2-Hydroxyphenylacetic acid
Reactant of Route 4
2-Hydroxyphenylacetic acid
Reactant of Route 5
2-Hydroxyphenylacetic acid
Reactant of Route 6
Reactant of Route 6
2-Hydroxyphenylacetic acid
Customer
Q & A

ANone: Plants synthesize 2-hydroxyphenylacetic acid primarily through two pathways:

A: this compound serves as a precursor for other phenolic compounds in plants. It can be converted to 2,3-dihydroxyphenylacetic acid, which is further metabolized to 2-hydroxy-3-methoxyphenylacetic acid. There is also evidence suggesting its potential involvement in ring cleavage degradation pathways. []

A: Research indicates that this compound, along with its analogues like tyrosol and 4-hydroxyphenylacetic acid, can inhibit melanogenesis. This process, responsible for skin pigmentation, is regulated by the enzyme tyrosinase. These compounds reduce melanin content and inhibit tyrosinase activity and expression. []

A: The ability of this compound and its analogues to inhibit melanin production suggests their potential as hypopigmenting agents for cosmetic and dermatological applications. []

A: Research suggests that this compound, produced by the endophyte Bacillus halotolerans Cal.l.30, displays antimicrobial activity. [] This endophyte also produces other beneficial metabolites like fengycin, surfactin, and mojavensin A, which contribute to its biocontrol potential. []

A: Benzofuran-2(3H)-one, also known as coumaran-2-one, can be synthesized via the intramolecular cyclization of this compound. This reaction is facilitated by a catalytic amount of toluene-p-sulfonic acid. []

A: 3-(α-methoxy)methylene-benzofuran-2(3H)-one is a key intermediate in the multi-step synthesis of azoxystrobin from this compound. The synthesis involves reactions like esterification, methoxymethlenation, ester exchange, and Ullmann condensation. []

A: EDDHA (ethylenediamine-N,N'-bis(this compound)), a common iron chelating agent, undergoes photodegradation when exposed to sunlight. The degree of degradation is influenced by the concentration of the solution and the duration of exposure. []

ANone: Various analytical techniques have been used, including:

  • NMR spectroscopy: To determine the structure and characterize this compound and benzofuran-2(3H)-one. [, ]
  • Mass spectrometry: To identify and quantify metabolites of 2,3-benzofuran, including this compound. []
  • High-performance liquid chromatography (HPLC): Coupled with NMR and mass spectrometry for separation and identification of metabolites. []
  • Gas chromatography-mass spectrometry (GC-MS): To analyze urinary organic acids. []
  • Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): To explore the serum metabolomics profile and identify differential metabolites. []

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